molecular formula C27H22FN3O4S B11517777 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11517777
M. Wt: 503.5 g/mol
InChI Key: CAUJHPWYJDWDBJ-UHFFFAOYSA-N
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Description

5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that features a variety of functional groups, including cyano, fluorophenyl, furan, methoxyphenyl, and dihydropyridine

Preparation Methods

The synthesis of 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Introduction of the cyano group: This can be done via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the fluorophenyl and furan groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the sulfanyl linkage: This step involves the reaction of a thiol with an appropriate electrophile to form the sulfanyl linkage.

Industrial production methods would likely involve optimization of these steps to maximize yield and minimize cost, potentially using continuous flow techniques or other scalable methods.

Chemical Reactions Analysis

5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide can undergo a variety of chemical reactions:

    Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.

    Reduction: The cyano group can be reduced to an amine, or the carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

    Coupling reactions: The furan and fluorophenyl groups can participate in further coupling reactions to form more complex structures.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.

Scientific Research Applications

    Medicinal Chemistry: It could be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its complex structure makes it a useful intermediate for the synthesis of other complex molecules.

    Material Science: The presence of multiple functional groups could make it useful in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives, which are often used as calcium channel blockers in the treatment of hypertension. What sets 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide apart is its unique combination of functional groups, which could confer unique biological or chemical properties.

Similar compounds include:

    Nifedipine: A well-known calcium channel blocker.

    Amlodipine: Another calcium channel blocker with a similar dihydropyridine core.

    Nicardipine: Yet another calcium channel blocker with a similar structure.

These comparisons highlight the potential for this compound to be developed into a novel therapeutic agent or used in other advanced applications.

Properties

Molecular Formula

C27H22FN3O4S

Molecular Weight

503.5 g/mol

IUPAC Name

5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C27H22FN3O4S/c1-16-24(26(33)31-20-6-3-4-7-22(20)34-2)25(23-8-5-13-35-23)19(14-29)27(30-16)36-15-21(32)17-9-11-18(28)12-10-17/h3-13,25,30H,15H2,1-2H3,(H,31,33)

InChI Key

CAUJHPWYJDWDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)F)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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